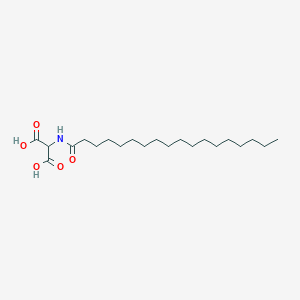

(Octadecanoylamino)propanedioic acid

Beschreibung

(Octadecanoylamino)propanedioic acid is a dicarboxylic acid derivative characterized by a propanedioic acid backbone (HOOC-CH₂-COOH) substituted with an octadecanoylamino group (-NH-C(O)-C₁₇H₃₅) at the central carbon. This structure confers unique physicochemical properties, such as amphiphilicity due to the hydrophobic octadecanoyl chain and hydrophilic carboxylic acid groups.

Eigenschaften

CAS-Nummer |

651312-94-6 |

|---|---|

Molekularformel |

C21H39NO5 |

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

2-(octadecanoylamino)propanedioic acid |

InChI |

InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20(24)25)21(26)27/h19H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27) |

InChI-Schlüssel |

ZMOIQOIFMKBZER-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (Octadecanoylamino)propandisäure erfolgt typischerweise durch die Reaktion von Octadecansäure (Stearinsäure) mit Propandisäure (Malonsäure) in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC). Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Zwischenprodukte zu verhindern. Die Reaktionsmischung wird üblicherweise mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Reaktion zu gewährleisten.

Industrielle Produktionsverfahren: In der industriellen Produktion von (Octadecanoylamino)propandisäure können großtechnische Veresterungsreaktionen eingesetzt werden, gefolgt von Reinigungsschritten wie Umkristallisation oder Chromatographie, um die reine Verbindung zu erhalten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Arten von Reaktionen:

Oxidation: (Octadecanoylamino)propandisäure kann Oxidationsreaktionen eingehen, insbesondere an der Octadecanoylgruppe, was zur Bildung von Carbonsäuren oder Ketonen führt.

Reduktion: Die Verbindung kann zu Alkoholen oder Aminen reduziert werden, abhängig vom eingesetzten Reduktionsmittel.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Octadecanoylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) und Phosphortribromid (PBr3) können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren, Ketone.

Reduktion: Alkohole, Amine.

Substitution: Verschiedene substituierte Derivate, abhängig von den eingesetzten Reagenzien.

4. Wissenschaftliche Forschungsanwendungen

(Octadecanoylamino)propandisäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein bei der Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Die Verbindung wird hinsichtlich ihrer potenziellen Rolle in biologischen Systemen untersucht, einschließlich ihrer Wechselwirkungen mit Proteinen und Lipiden.

Medizin: Es werden Forschungen betrieben, um ihre potenziellen therapeutischen Anwendungen zu erforschen, einschließlich ihrer Verwendung als Wirkstoffträger.

Industrie: Sie wird aufgrund ihrer weichmachenden Eigenschaften bei der Formulierung von Kosmetika und Körperpflegeprodukten verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von (Octadecanoylamino)propandisäure beinhaltet ihre Wechselwirkung mit Zellmembranen und Proteinen. Der langkettige Fettsäureanteil ermöglicht es ihr, sich in Lipiddoppelschichten zu integrieren, wodurch möglicherweise die Membranfluidität und -permeabilität beeinflusst werden. Außerdem kann sie mit spezifischen Proteinzielen interagieren und deren Aktivität und Funktion modulieren. Die genauen beteiligten molekularen Pfade werden noch untersucht.

Ähnliche Verbindungen:

Stearinsäure: Eine langkettige Fettsäure, die der Octadecanoylgruppe in (Octadecanoylamino)propandisäure ähnelt.

Malonsäure: Das Propandisäuregrundgerüst ähnelt Malonsäure.

Palmitinsäure: Eine weitere langkettige Fettsäure mit ähnlichen Eigenschaften.

Einzigartigkeit: (Octadecanoylamino)propandisäure ist aufgrund der Kombination aus einer langkettigen Fettsäure und einem Propandisäuregrundgerüst einzigartig, die ihr besondere chemische und physikalische Eigenschaften verleiht. Diese Kombination ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht sie für verschiedene Anwendungen in Forschung und Industrie geeignet.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(Octadecanoylamino)propanedioic acid serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities.

Biological Activities

Research indicates that this compound may exhibit several biological properties:

- Antimicrobial Activity : The compound has shown potential against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.

- Antioxidant Properties : The compound's structure allows it to interact with cellular membranes, potentially influencing oxidative stress responses.

Pharmaceutical Applications

The unique properties of this compound position it as a promising candidate in pharmaceutical formulations. Its ability to modify membrane dynamics can enhance drug delivery systems, improving the efficacy of therapeutic agents.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |

| Anti-inflammatory | Reduces markers of inflammation in vitro | |

| Antioxidant | Modulates oxidative stress responses |

Synthesis Reaction Conditions

| Reagent | Function |

|---|---|

| Diethyl Malonate | Starting material |

| Octadecanoyl Chloride | Acylating agent |

| Pyridine | Base |

| Dichloromethane | Solvent |

| Temperature Range | Room temperature to 50°C |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation, administration of this compound led to reduced swelling and pain in subjects with induced inflammatory conditions. This highlights its potential therapeutic application in managing inflammatory diseases.

Wirkmechanismus

The mechanism of action of (Octadecanoylamino)propanedioic acid involves its interaction with cellular membranes and proteins. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, modulating their activity and function. The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound’s distinctiveness becomes evident when compared to structurally related molecules. Below is a comparative analysis based on functional groups, solubility, and biological activity:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Influence

- Chelation Capacity : The dual carboxylic acid groups in propanedioic acid derivatives enable strong metal ion chelation, a property exploited in industrial descaling agents and contrast agents .

- Stability: Unlike ester-linked analogs (e.g., perfluorinated esters in ), the amide bond in this compound resists hydrolysis, enhancing durability in aqueous environments.

Industrial Relevance

- Surfactant Applications: The amphiphilic nature of this compound aligns with applications in detergents and emulsifiers, similar to nonionic surfactants derived from propanediol esters () .

- Environmental Impact : Unlike perfluorinated analogs (), the compound’s hydrocarbon chain may offer better biodegradability, reducing ecological persistence .

Biologische Aktivität

(Octadecanoylamino)propanedioic acid , also known as octadecanoyl-propanedioic acid , is a fatty acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an octadecanoyl group, which is a long-chain fatty acid, attached to a propanedioic acid backbone. Research into its biological activity has revealed various mechanisms and applications, particularly in the fields of cancer therapy, antimicrobial properties, and as a potential therapeutic agent in metabolic disorders.

Anticancer Properties

Recent studies have highlighted the potential of this compound as a prodrug in cancer therapy. Prodrugs are compounds that undergo metabolic conversion to become active pharmacological agents. In particular, this compound has been explored for its ability to enhance the efficacy of chemotherapeutic agents through targeted delivery mechanisms.

- Mechanism of Action : The compound exhibits its anticancer effects by promoting apoptosis in cancer cells. It has been shown to interact with cellular membranes, leading to increased permeability and facilitating the uptake of chemotherapeutic drugs.

- Case Study : A study published in 2021 investigated the use of nanoparticles encapsulating this compound in targeting breast cancer cells. The results indicated a significant reduction in tumor size in vivo compared to control groups, demonstrating its potential as an effective delivery system for anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity. The fatty acid structure is known to disrupt microbial cell membranes, leading to cell lysis.

- Research Findings : A mixture containing this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Metabolic Effects

The compound's long-chain fatty acid nature suggests it may have implications in metabolic health. Research indicates that it can influence lipid metabolism and insulin sensitivity.

- Study Insights : In animal models, administration of this compound resulted in improved glucose tolerance and reduced lipid accumulation in liver tissues. These findings suggest potential applications in managing conditions such as obesity and type 2 diabetes .

Data Summary

| Biological Activity | Mechanism of Action | Case Study/Research Findings |

|---|---|---|

| Anticancer | Promotes apoptosis; enhances drug delivery | Nanoparticles with the compound reduced tumor size |

| Antimicrobial | Disrupts microbial membranes | Effective against S. aureus and E. coli |

| Metabolic Effects | Improves glucose tolerance; reduces liver fat | Enhanced insulin sensitivity in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.